(R)-3-Aminotetrahydrofuran tosylate

Chiral resolution Stereoselective synthesis Enantiomeric purity

Enantiopure (R)-3-aminotetrahydrofuran tosylate with ≥98% purity is a critical chiral building block for CNS drug candidates. The tosylate leaving group ensures clean nucleophilic displacement. Avoid racemates or lower-purity material—they cause stereochemical mismatch and impurity-driven side reactions. Defined melting point (139-141°C) and optical rotation (+4.5°) confirm identity. Available in kg quantities for seamless scale-up.

Molecular Formula C11H17NO4S
Molecular Weight 259.32 g/mol
CAS No. 111769-27-8
Cat. No. B040978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Aminotetrahydrofuran tosylate
CAS111769-27-8
Molecular FormulaC11H17NO4S
Molecular Weight259.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C1COCC1N
InChIInChI=1S/C7H8O3S.C4H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;5-4-1-2-6-3-4/h2-5H,1H3,(H,8,9,10);4H,1-3,5H2
InChIKeyBZXPLADBSZWDIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Aminotetrahydrofuran Tosylate 111769-27-8: Chiral Pharmaceutical Intermediate Procurement & Specifications


(R)-3-Aminotetrahydrofuran tosylate (CAS: 111769-27-8) is a chiral, non-racemic organic salt serving as a critical enantiopure building block in pharmaceutical synthesis . Characterized by a tetrahydrofuran ring with an (R)-configured 3-amino group and a tosylate counterion (C11H17NO4S, MW 259.32 g/mol), it is provided as a white crystalline powder with a melting point of 139-141°C . Its primary utility lies in the construction of complex, stereochemically-defined molecules, where the tosylate group acts as an excellent leaving group for nucleophilic displacement reactions .

Why Generic Substitution of (R)-3-Aminotetrahydrofuran Tosylate is Not Advisable: Enantiomeric & Quality Risks


Generic substitution with the (S)-enantiomer or a racemate is not chemically equivalent for (R)-3-aminotetrahydrofuran tosylate and will lead to a different stereochemical outcome in downstream syntheses, which is critical in drug discovery where the wrong enantiomer can exhibit drastically different or even adverse biological activity . Furthermore, substituting with a lower-purity analog introduces variable impurity profiles that can compromise reaction yields and complicate purification. Procurement decisions based solely on price or availability without verifying chiral purity and chemical specifications pose significant risk of project failure and wasted resources [1].

Quantitative Evidence for (R)-3-Aminotetrahydrofuran Tosylate 111769-27-8 Differentiation


Chiral Identity: Specific Optical Rotation Versus (S)-Enantiomer

The (R)-enantiomer exhibits a positive specific optical rotation ([α]20/D +4.5°), which is opposite in sign and magnitude to that of its (S)-enantiomer ([α]20/D -4.5°) . This distinct physical property is a direct consequence of its three-dimensional molecular geometry and is essential for verifying stereochemical integrity and predicting its behavior in chiral environments.

Chiral resolution Stereoselective synthesis Enantiomeric purity

Chemical Purity: HPLC and GC Assay Comparison

Multiple suppliers specify a minimum chemical purity of 98% for (R)-3-aminotetrahydrofuran tosylate, determined by HPLC [1] or GC . This is a higher benchmark compared to the commonly reported 95% or 97% purity for the (S)-enantiomer , . Higher purity translates to fewer unknown impurities that can interfere with sensitive reactions or necessitate additional purification steps.

Organic synthesis Pharmaceutical intermediates Quality assurance

Physical Property Differentiation: Melting Point vs. (S)-Enantiomer

The melting point of (R)-3-aminotetrahydrofuran tosylate is consistently reported between 139-141°C, which is a distinct and narrow range . This contrasts with the reported melting point for the (S)-enantiomer, which is lower and has a broader range (133-138°C) . A narrow, higher melting point is often indicative of higher crystalline purity and can be a useful, rapid indicator of batch quality.

Crystallinity Thermal analysis Material characterization

Scalability and Supply: Commercial Availability at Kilo Scale

Commercial suppliers explicitly state the ability to produce (R)-3-aminotetrahydrofuran tosylate on a kilogram scale [1]. This indicates established manufacturing processes and reliable supply chains for larger research programs or pre-clinical development. In contrast, many specialized chiral building blocks are only available in milligram to gram quantities, limiting their practical utility beyond early discovery.

Process chemistry Scale-up Supply chain

Key Application Scenarios for (R)-3-Aminotetrahydrofuran Tosylate in Research and Development


Synthesis of Stereochemically Complex Pharmaceutical Candidates

The primary application is as an enantiopure building block for introducing a chiral tetrahydrofuran amine moiety into drug candidates. Its defined (R)-stereochemistry, as confirmed by its positive optical rotation of +4.5° , is essential for achieving the desired three-dimensional structure of the final compound. This is particularly critical in central nervous system (CNS) drug discovery, where subtle stereochemical differences drastically affect receptor binding and therapeutic profiles.

Nucleophilic Displacement Reactions in Multi-Step Synthesis

The tosylate group is an excellent leaving group, making this compound a versatile electrophile for introducing the (R)-3-aminotetrahydrofuran motif. Its high chemical purity (≥98%) ensures that side reactions from impurities are minimized, leading to higher yields and simpler purification [1]. This is a key advantage over lower-purity alternatives, where impurity-driven side reactions can significantly reduce overall synthetic efficiency.

Process Development and Scale-Up

For projects advancing beyond early discovery, the availability of (R)-3-aminotetrahydrofuran tosylate in kilogram quantities is a decisive factor [2]. It allows for seamless transition from route-scouting to process optimization and initial scale-up campaigns without the need to re-validate a new supplier or a different form of the intermediate, saving significant time and reducing development risk.

Quality Control and Batch-to-Batch Consistency Verification

The well-defined physical properties, particularly the narrow melting point range of 139-141°C, provide a simple and rapid method for incoming quality control . Any deviation from this range can immediately alert researchers to potential issues with material identity or purity, preventing the use of substandard material in valuable experiments and safeguarding the integrity of research data.

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